molecular formula C16H21N5O4 B3005356 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034579-12-7

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B3005356
CAS No.: 2034579-12-7
M. Wt: 347.375
InChI Key: QVRRHPQBMVMZOZ-UHFFFAOYSA-N
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Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methyl-linked 2,5-dimethylfuran-3-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-10-8-12(11(2)25-10)14(22)17-9-13-18-15(20-16(19-13)23-3)21-4-6-24-7-5-21/h8H,4-7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRRHPQBMVMZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural features.

Structural Features

The compound's structure includes:

  • Triazine Core : A six-membered ring with alternating nitrogen and carbon atoms.
  • Morpholino Group : A morpholine ring that enhances solubility and biological interactions.
  • Furan Derivative : The presence of a furan ring contributes to its reactivity and potential biological interactions.

The molecular formula is C13H18N8O3C_{13}H_{18}N_{8}O_{3} with a molecular weight of approximately 334.33 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The triazine core has been associated with the inhibition of key cellular pathways involved in tumor growth:

CompoundActivityMechanism
N-(4-chloro-6-morpholino-1,3,5-triazinyl)phenylureaAntitumorPI3K/Akt pathway inhibition
N-(4-(dimethylamino)-phenyl)acetamideAnticancerInduces apoptosis in cancer cells

In vitro studies have demonstrated that derivatives of triazine can inhibit cell proliferation in various cancer cell lines. For instance, a series of bis(morpholino-1,3,5-triazine) derivatives have shown promising results in xenograft models, indicating their potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Other strainsWeak to moderate

These findings indicate that modifications in the triazine structure can enhance antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential of triazine derivatives in medicinal chemistry:

  • Study on Triazine Derivatives : Research published in PubMed indicated that certain triazine derivatives exhibited strong antitumor activities through PI3K/mTOR pathway inhibition .
  • Antimicrobial Screening : A study evaluating various synthesized compounds showed that those containing morpholine and triazine structures had notable antibacterial properties against Salmonella typhi and Bacillus subtilis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Triazine Derivatives

The compound shares structural similarities with several triazine-based molecules, differing primarily in substituents and functional groups. Key comparisons include:

Compound Substituents Key Features Applications Reference
Target Compound 4-methoxy, 6-morpholino, 2-(2,5-dimethylfuran-3-carboxamidomethyl) Hybrid polar/hydrophobic groups; potential kinase modulation or agrochemical use Under investigation N/A
Tribenuron-methyl 4-methoxy, 6-methyl, sulfonylurea bridge to methyl benzoate Sulfonylurea herbicide; inhibits acetolactate synthase (ALS) Broadleaf weed control
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives Bis-morpholino groups, ureido/benzamide substituents Kinase inhibitors (e.g., PI3K/mTOR); enhanced solubility from morpholine Anticancer research
N-(4,6-Dipiperidino-triazin-2-yl) amino acids Piperidine/morpholine groups, amino acid side chains Peptidomimetic properties; potential protease inhibition Drug discovery

Physicochemical Properties

  • Molecular Weight : Estimated ~450–500 g/mol (based on analogs in –6).
  • Solubility: Morpholine enhances aqueous solubility compared to non-polar triazines (e.g., Tribenuron-methyl: logP ~1.5) .
  • Stability: Methoxy and morpholino groups likely increase stability against hydrolysis relative to chlorotriazines .

Research Findings and Implications

  • Agrochemical Potential: Unlike sulfonylureas, the target compound’s lack of a sulfonylurea bridge may limit herbicidal activity but opens avenues for insecticidal or fungicidal uses, pending further study .
  • Structure-Activity Relationships (SAR): Morpholino groups improve solubility but may reduce blood-brain barrier penetration. The 2,5-dimethylfuran moiety could enhance metabolic stability compared to ester-containing analogs .

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